3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid
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Overview
Description
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid typically involves the bromination of naphthalene followed by subsequent reactions to introduce the oxopropanoic acid group. One common method involves the treatment of naphthalene with bromine to produce 1-bromonaphthalene . This intermediate can then undergo further reactions to introduce the oxopropanoic acid group, such as through the use of appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale of production and the desired purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The compound can participate in addition reactions with other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxopropanoic acid group play key roles in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
2-Naphthylacetic Acid: A naphthalene derivative with an acetic acid group.
1-Bromo-2-naphthyl(meth)acrylates: Compounds with similar brominated naphthalene structures.
Uniqueness
3-(1-Bromo-2-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both the bromine atom and the oxopropanoic acid group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9BrO3 |
---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
3-(1-bromonaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,16,17) |
InChI Key |
JFXJCFZPKIJORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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